2-((1-methyl-1H-pyrazol-3-yl)amino)benzoic acid
Description
Properties
IUPAC Name |
2-[(1-methylpyrazol-3-yl)amino]benzoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11N3O2/c1-14-7-6-10(13-14)12-9-5-3-2-4-8(9)11(15)16/h2-7H,1H3,(H,12,13)(H,15,16) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JSCCJSBBWNVLAC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CC(=N1)NC2=CC=CC=C2C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
217.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Introduction: The Pyrazole Nucleus as a Privileged Scaffold
An In-depth Technical Guide to 1-methyl-1H-pyrazol-3-yl aminobenzoic acid Isomers: Synthesis, Properties, and Applications
Executive Summary: This guide provides a detailed technical overview of the molecular scaffold represented by "1-methyl-1H-pyrazol-3-yl amino benzoic acid." Due to the positional ambiguity in the common name, this document focuses on the para-substituted isomer, 4-((1-methyl-1H-pyrazol-3-yl)amino)benzoic acid , a structure of significant interest in contemporary medicinal chemistry. We will dissect its chemical identity, including its canonical SMILES string, outline a robust and logical synthetic pathway, and explore its applications as a privileged scaffold in modern drug discovery, particularly in the development of novel antibacterial agents.
The pyrazole ring system, a five-membered heterocycle with two adjacent nitrogen atoms, is a cornerstone of medicinal chemistry.[1] Its unique electronic properties, metabolic stability, and ability to act as both a hydrogen bond donor and acceptor make it an exceptionally versatile scaffold for engaging with biological targets.[2] Pyrazole derivatives are central to numerous approved therapeutics, exhibiting a vast range of biological activities including anti-inflammatory, analgesic, anti-cancer, and antimicrobial effects.[3][4] The compound class discussed herein, which couples the pyrazole nucleus to an aminobenzoic acid moiety, represents a key pharmacophore for developing targeted therapies.
Molecular Identification and Physicochemical Properties
The name "1-methyl-1H-pyrazol-3-yl amino benzoic acid" can refer to several positional isomers depending on the attachment point on the benzoic acid ring. The most frequently documented and synthetically relevant isomer is the para-substituted variant.
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Common Name: 4-((1-methyl-1H-pyrazol-3-yl)amino)benzoic acid
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IUPAC Name: 4-[(1-methyl-1H-pyrazol-3-yl)amino]benzoic acid[5]
-
Molecular Formula: C₁₁H₁₁N₃O₂[5]
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Canonical SMILES String: CN1C=CC(=N1)NC2=CC=C(C=C2)C(=O)O[5]
A summary of its key computed physicochemical properties is presented below.
| Property | Value | Source |
| Molecular Weight | 217.23 g/mol | [5] |
| Monoisotopic Mass | 217.08513 Da | [5] |
| XLogP3 (Predicted) | 1.6 | [5] |
| Hydrogen Bond Donor Count | 2 | [5] |
| Hydrogen Bond Acceptor Count | 4 | [5] |
| Rotatable Bond Count | 2 | [5] |
Synthesis and Characterization: A Modern Approach
The synthesis of 4-((1-methyl-1H-pyrazol-3-yl)amino)benzoic acid is efficiently achieved via a palladium-catalyzed C-N cross-coupling reaction, specifically the Buchwald-Hartwig amination. This state-of-the-art method is favored for its high efficiency, functional group tolerance, and reliability in forming the critical aryl-amine bond.
Proposed Synthetic Protocol
The reaction couples a halo-benzoic acid derivative with 1-methyl-1H-pyrazol-3-amine. Using an ester form of the benzoic acid (e.g., methyl 4-iodobenzoate) is often preferable to avoid potential complications with the free carboxylic acid coordinating to the catalyst. The final step involves a simple saponification to yield the target acid.
Step-by-Step Methodology:
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Reaction Setup: To an oven-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), add methyl 4-iodobenzoate (1.0 eq), 1-methyl-1H-pyrazol-3-amine (1.1 eq)[6], a palladium catalyst such as Pd₂(dba)₃ (0.02 eq), and a suitable phosphine ligand like Xantphos (0.04 eq).
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Reagent Addition: Add a non-protic, polar solvent such as dioxane or toluene, followed by a strong, non-nucleophilic base, typically cesium carbonate (Cs₂CO₃) or sodium tert-butoxide (NaOtBu) (2.0 eq).
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Reaction Execution: Heat the sealed reaction vessel to 80-110 °C with vigorous stirring. Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS until the starting materials are consumed (typically 12-24 hours).
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Workup and Purification (Ester Intermediate): Cool the mixture to room temperature, dilute with ethyl acetate, and filter through a pad of celite to remove inorganic salts and the catalyst. Wash the filtrate with water and brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude residue by column chromatography on silica gel to obtain the pure methyl 4-((1-methyl-1H-pyrazol-3-yl)amino)benzoate.
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Saponification: Dissolve the purified ester in a mixture of tetrahydrofuran (THF) and methanol. Add an aqueous solution of lithium hydroxide (LiOH) or sodium hydroxide (NaOH) (3.0 eq) and stir at room temperature until the ester is fully hydrolyzed (2-4 hours).
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Final Isolation: Acidify the reaction mixture to pH 3-4 with 1M HCl. The product will typically precipitate. Collect the solid by vacuum filtration, wash with cold water, and dry under vacuum to yield the final product, 4-((1-methyl-1H-pyrazol-3-yl)amino)benzoic acid.
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Characterization: Confirm the structure and purity of the final compound using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).
Synthesis Workflow Diagram
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An In-depth Technical Guide to the Chemical Properties of Pyrazole-Anthranilic Acid Hybrids
For Researchers, Scientists, and Drug Development Professionals
Authored by: A Senior Application Scientist
Abstract
The strategic amalgamation of distinct pharmacophores into a single molecular entity, a concept known as molecular hybridization, has emerged as a powerful paradigm in modern drug discovery. This guide provides a comprehensive technical overview of the chemical properties of a promising class of hybrid molecules: pyrazole-anthranilic acid hybrids. By covalently linking the versatile pyrazole scaffold with the privileged anthranilic acid motif, researchers have unlocked novel chemical spaces with significant therapeutic potential. This document will delve into the synthesis, structural characterization, physicochemical properties, and structure-activity relationships (SAR) of these hybrids, with a particular focus on their applications in medicinal chemistry, including their roles as insecticidal, antitubercular, anticancer, and anti-inflammatory agents. Experimental protocols, data analysis, and in-silico modeling studies are presented to provide a holistic understanding of this important class of compounds.
Introduction: The Rationale for Hybridization
The pyrazole nucleus, a five-membered aromatic heterocycle with two adjacent nitrogen atoms, is a cornerstone in medicinal chemistry, featuring in numerous approved drugs with a wide array of biological activities, including anti-inflammatory, analgesic, and anticancer properties.[1][2] Similarly, anthranilic acid, an ortho-amino benzoic acid, and its derivatives are recognized as privileged structures in drug design, known for their anti-inflammatory, antimicrobial, and antiviral activities.[3]
The hybridization of these two pharmacophores is predicated on the principle of synergistic or additive pharmacological effects, as well as the potential for improved pharmacokinetic and pharmacodynamic profiles. The resulting pyrazole-anthranilic acid hybrids offer a unique three-dimensional architecture that can facilitate novel interactions with biological targets, leading to enhanced potency and selectivity. This guide will explore the chemical intricacies of these hybrids, providing the foundational knowledge necessary for their rational design and development.
Synthesis and Structural Elucidation
The synthesis of pyrazole-anthranilic acid hybrids predominantly involves the formation of a stable linker between the two parent moieties. The most common linkage is an amide bond, forming pyrazole-amide-anthranilic acid derivatives, often referred to as anthranilic diamides in the context of insecticides.
General Synthesis of Pyrazole-Anthranilic Diamides
A prevalent synthetic strategy involves the coupling of a pre-functionalized pyrazole carboxylic acid with an appropriate anthranilic acid derivative.
Workflow for the Synthesis of Pyrazole-Anthranilic Diamides:
Caption: General workflow for the synthesis of pyrazole-anthranilic acid hybrids via amide coupling.
Experimental Protocol: Synthesis of a Representative Pyrazole-Anthranilic Diamide [4]
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Preparation of Pyrazole Carboxylic Acid: A substituted 1,3-dicarbonyl compound is reacted with a hydrazine derivative (e.g., hydrazine hydrate) in a suitable solvent like ethanol, often with catalytic acid or base, to yield the corresponding pyrazole. Subsequent functional group manipulation, if necessary, can introduce a carboxylic acid moiety.
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Activation of Pyrazole Carboxylic Acid: The synthesized pyrazole carboxylic acid (1 mmol) is suspended in a dry, inert solvent such as dichloromethane (25 mL). Thionyl chloride or oxalyl chloride (4 mmol) and a catalytic amount of DMF are added, and the mixture is stirred at room temperature for 3 hours. The solvent and excess reagent are removed under reduced pressure to yield the crude pyrazole carbonyl chloride, which is often used directly in the next step.[4]
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Synthesis of Anthranilamide: A substituted anthranilic acid is reacted with an appropriate amine in the presence of a coupling agent or after conversion to an acid chloride to form the corresponding anthranilamide.
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Amide Coupling: The crude pyrazole carbonyl chloride (1 mmol) is dissolved in a dry aprotic solvent (e.g., THF, DCM) and added dropwise to a solution of the anthranilamide (1 mmol) and a base (e.g., triethylamine, pyridine) in the same solvent at 0 °C. The reaction is typically stirred at room temperature until completion (monitored by TLC).
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Work-up and Purification: The reaction mixture is washed with water and brine, dried over anhydrous sodium sulfate, and the solvent is evaporated. The crude product is then purified by recrystallization or column chromatography to afford the desired pyrazole-anthranilic acid hybrid.
Structural Characterization
The synthesized hybrids are rigorously characterized using a suite of spectroscopic techniques to confirm their molecular structure.
| Technique | Purpose | Typical Observations for Pyrazole-Anthranilic Acid Hybrids |
| FTIR Spectroscopy | Identification of functional groups. | Characteristic absorption bands for N-H stretching (amide), C=O stretching (amide and carboxylic acid), C=N stretching (pyrazole ring), and aromatic C-H stretching.[5] |
| ¹H NMR Spectroscopy | Determination of the proton environment. | Signals corresponding to aromatic protons of both pyrazole and anthranilic acid rings, amide N-H protons (often as a broad singlet), and protons of substituents. The chemical shifts and coupling constants provide information on the substitution pattern. |
| ¹³C NMR Spectroscopy | Determination of the carbon skeleton. | Resonances for carbonyl carbons (amides, carboxylic acid), aromatic carbons, and carbons of the pyrazole ring and other substituents. |
| Mass Spectrometry | Determination of molecular weight and fragmentation pattern. | The molecular ion peak confirms the molecular weight of the synthesized hybrid. Fragmentation patterns can provide further structural information. |
| X-ray Crystallography | Determination of the three-dimensional molecular structure. | Provides precise bond lengths, bond angles, and conformational details of the hybrid molecule in the solid state.[6] |
Physicochemical Properties
The physicochemical properties of pyrazole-anthranilic acid hybrids are critical determinants of their pharmacokinetic behavior, including absorption, distribution, metabolism, and excretion (ADME).
| Property | Importance | General Trends in Pyrazole-Anthranilic Acid Hybrids |
| Solubility | Affects bioavailability and formulation. | Generally, these hybrids are poorly soluble in water and more soluble in organic solvents. Solubility can be modulated by introducing polar functional groups. Some derivatives have shown solubility greater than 140 µM.[7] |
| Lipophilicity (LogP/LogD) | Influences membrane permeability and protein binding. | These compounds are typically lipophilic, with LogD values often ranging from 2.5 to 4.1.[7] The lipophilicity can be fine-tuned by altering the substituents on both aromatic rings. |
| pKa | Determines the ionization state at physiological pH. | The presence of the carboxylic acid group from the anthranilic acid moiety and the basic nitrogen atoms in the pyrazole ring makes these compounds amphoteric. The acidic pKa is typically associated with the carboxylic acid, while the basic pKa is related to the pyrazole nitrogens. |
| Plasma Protein Binding | Affects the free drug concentration. | Due to their lipophilicity and the presence of a carboxylic acid function, these hybrids often exhibit high plasma protein binding.[7] |
Workflow for Physicochemical Property Evaluation:
Caption: Experimental and in-silico workflow for assessing the physicochemical properties of pyrazole-anthranilic acid hybrids.
Structure-Activity Relationships (SAR)
Understanding the SAR of pyrazole-anthranilic acid hybrids is crucial for optimizing their biological activity and selectivity.
Insecticidal Activity
A significant body of research has focused on pyrazole-anthranilic diamides as insecticides, with chlorantraniliprole and cyantraniliprole being prominent commercial examples.[8] These compounds act as potent activators of insect ryanodine receptors.[9]
Key SAR Insights for Insecticidal Activity:
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Substituents on the Pyrazole Ring: The nature and position of substituents on the pyrazole ring significantly impact insecticidal potency. For instance, the introduction of polyfluoroalkyl groups can enhance activity.[8]
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Amide Linker: The integrity of the amide linker is often crucial for activity. Modifications to the amide moiety can lead to a significant decrease in insecticidal efficacy.[10]
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Substituents on the Anthranilic Acid Ring: The substitution pattern on the anthranilic acid ring influences both potency and spectrum of activity.
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N-substituent on the Pyrazole: In N-pyridylpyrazole derivatives, modifications to the pyridine ring can modulate activity.
Antitubercular Activity
The hybridization of pyrazole and anthranilic acid has shown promise in the development of novel antitubercular agents.
In a study exploring anthranilic acid derivatives as inhibitors of the Mycobacterium tuberculosis enzyme MabA (FabG1), the introduction of a pyrazole ring at position 4 of the anthranilic acid core led to a 1.6-fold improvement in activity compared to the parent compound.[7] This suggests that the pyrazole moiety can occupy a favorable pocket in the enzyme's active site, enhancing binding affinity. Further investigations have revealed that the antitubercular activity of some of these hybrids may also be attributed to the carboxylic acid moiety inducing intrabacterial acidification.[7]
Anticancer Activity
While research on pyrazole-anthranilic acid hybrids as anticancer agents is still emerging, the known anticancer properties of both individual scaffolds suggest significant potential.[11][12] Pyrazole derivatives have been shown to inhibit various kinases involved in cancer progression, such as VEGFR-2 and CDKs.[13][14] Anthranilic acid derivatives have also demonstrated anticancer effects.[15]
Hypothesized SAR for Anticancer Activity:
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Kinase Inhibition: The pyrazole moiety can act as a hinge-binding motif in the ATP-binding pocket of kinases. Substituents on the pyrazole and anthranilic acid rings can be tailored to interact with specific residues in the active site, thereby conferring selectivity.
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Modulation of Cell Cycle and Apoptosis: These hybrids may induce cell cycle arrest and apoptosis in cancer cells through various mechanisms that are yet to be fully elucidated for this specific hybrid class.
Anti-inflammatory Activity
Potential Mechanisms of Action:
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COX/LOX Inhibition: These hybrids may act as inhibitors of cyclooxygenase (COX) and lipoxygenase (LOX) enzymes, which are key players in the inflammatory cascade.
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Cytokine Modulation: They may also exert their anti-inflammatory effects by modulating the production of pro-inflammatory cytokines.
Molecular Modeling and In-Silico Studies
Computational approaches, such as molecular docking and molecular dynamics simulations, are invaluable tools for understanding the interactions of pyrazole-anthranilic acid hybrids with their biological targets and for guiding the design of more potent and selective analogs.
Workflow for Molecular Modeling Studies:
Caption: A typical workflow for in-silico analysis of pyrazole-anthranilic acid hybrids.
Molecular docking studies can reveal the putative binding poses of these hybrids within the active site of a target protein, highlighting key interactions such as hydrogen bonds, hydrophobic interactions, and pi-pi stacking.[19][20] This information is instrumental in explaining observed SAR and in the rational design of new derivatives with improved binding characteristics.
Future Perspectives and Conclusion
Pyrazole-anthranilic acid hybrids represent a fertile ground for the discovery of novel therapeutic agents. The synthetic versatility of both parent scaffolds allows for the creation of large and diverse chemical libraries for high-throughput screening. While significant progress has been made in the area of insecticidal anthranilic diamides, the full potential of these hybrids in other therapeutic areas, such as oncology and inflammation, is yet to be fully explored.
Future research should focus on:
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Diversification of Linkers: Exploring different linkers beyond the amide bond to modulate the flexibility and orientation of the two pharmacophores.
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Broader Biological Screening: Evaluating new libraries of these hybrids against a wider range of biological targets.
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In-depth Mechanistic Studies: Elucidating the precise mechanisms of action for the most promising compounds.
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Pharmacokinetic Optimization: Improving the ADME properties of lead compounds to enhance their drug-likeness.
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N-Heterocyclic Carboxylic Acids: Privileged Scaffolds & Next-Gen Synthesis in Drug Discovery
Executive Summary
N-heterocyclic carboxylic acids represent a cornerstone of modern medicinal chemistry, serving as critical building blocks in approximately 60-82% of small-molecule drugs approved by the FDA in the last decade. Their utility stems from a unique ability to modulate physicochemical properties—specifically lipophilicity (LogP) and acidity (pKa)—while offering versatile vectors for hydrogen bonding. This guide provides a technical deep-dive into the structural logic, physicochemical profiling, and cutting-edge electrochemical synthesis of these moieties, moving beyond traditional hydrolysis to direct C–H functionalization.
Structural Logic & Physicochemical Profiling
The "Privileged" Nature of the Scaffold
In drug design, the replacement of a phenyl ring with a nitrogenous heterocycle (pyridine, pyrimidine, indole) is a standard tactic to improve aqueous solubility and metabolic stability . The carboxylic acid moiety acts as a "warhead" for further derivatization (e.g., amide coupling) or as a pharmacophore interacting with positively charged residues (Arg, Lys) in target proteins.
Comparative Physicochemical Properties
The introduction of nitrogen atoms into the aromatic ring significantly alters the electronic landscape compared to benzoic acid. The electron-withdrawing nature of nitrogen generally increases the acidity of the ring protons but complicates the pKa of the carboxylic acid due to zwitterion formation (N-protonation vs. COOH deprotonation).
Table 1: Physicochemical Comparison of Key Building Blocks
| Building Block | Structure | pKa (Acid) | LogP (approx) | Electronic Effect | Key Utility |
| Benzoic Acid | Phenyl-COOH | 4.20 | 1.87 | Reference Standard | General hydrophobic scaffold |
| Picolinic Acid | Pyridine-2-COOH | 5.32 | 0.70 | Chelation (N, O) | Metal binding, bidentate ligand |
| Nicotinic Acid | Pyridine-3-COOH | 4.85 | 0.80 | Inductive EWG | NAD+ precursor, lipid modulation |
| Isonicotinic Acid | Pyridine-4-COOH | 4.96* | 0.80 | Resonance EWG | Antitubercular (Isoniazid precursor) |
| Pyrimidine-4-COOH | Pyrimidine-COOH | ~3.5 | -0.60 | Strong EWG | High polarity, metabolic stability |
*Note: Higher pKa values in water for pyridine acids compared to benzoic acid often reflect the stabilization of the zwitterionic form (NH+ / COO-) in neutral solution.
Strategic Selection Workflow
The selection of a specific N-heterocyclic isomer is not arbitrary. It follows a logic driven by the target binding pocket's electronic requirements and the drug's ADME profile.
Figure 1: Decision matrix for selecting N-heterocyclic carboxylic acid scaffolds based on ADME/T liabilities.
Advanced Synthetic Methodology: Electrochemical C–H Carboxylation
Traditional synthesis relies on the hydrolysis of cyanopyridines or oxidation of methylpyridines. However, these methods require pre-functionalized starting materials. The modern "Green Chemistry" approach utilizes direct Electrochemical C–H Carboxylation , allowing for the regioselective installation of CO₂ directly onto the heterocycle.
This protocol is based on recent breakthroughs (e.g., Nature 2023, Lin et al.) that utilize electrochemistry to overcome the inherent inertness of CO₂ and the reactivity mismatches of pyridine.
Protocol: Regiodivergent Synthesis of Pyridine Carboxylic Acids
Objective: Synthesize C4- or C5-carboxylated pyridines from simple pyridine precursors using CO₂.
Materials:
-
Substrate: Substituted Pyridine (1.0 equiv)
-
Reagent: CO₂ (1 atm, balloon)
-
Electrolyte: Tetrabutylammonium hexafluorophosphate (TBAPF₆, 0.1 M)
-
Solvent: DMF (Anhydrous)
-
Electrodes:
-
Anode: Magnesium (Mg) or Aluminum (Al) (Sacrificial)
-
Cathode: Silver (Ag) or Carbon felt
-
-
Power Source: Potentiostat/Galvanostat (e.g., IKA ElectraSyn)
Experimental Workflow:
-
Cell Setup (Critical for Selectivity):
-
For C4-Carboxylation: Use an Undivided Cell .[1] The interaction between the cathodically generated radical anion and the anodically generated metal species facilitates C4 attack.
-
For C5-Carboxylation: Use a Divided Cell (porous frit). This separates the anodic oxidation from the cathodic reduction, altering the radical distribution.
-
-
Reaction Assembly:
-
Dissolve pyridine (0.5 mmol) and TBAPF₆ in DMF (5 mL) in the reaction vial.
-
Insert electrodes.
-
Purge the solution with CO₂ for 15 minutes. Keep a CO₂ balloon attached to maintain saturation.
-
-
Electrolysis:
-
Run at Constant Current (Constant I = 10–20 mA).
-
Temperature: Ambient (25°C).
-
Time: Monitor by TLC/LC-MS (typically 4–6 hours, or until 2–3 F/mol charge passed).
-
-
Workup:
-
Acidify with 1M HCl to pH ~3 (to protonate the carboxylate salt).
-
Extract with EtOAc (3x).
-
Dry over Na₂SO₄ and concentrate.
-
Purification: Recrystallization or Reverse-phase HPLC (C18 column, Water/MeCN gradient with 0.1% Formic Acid).
-
Mechanism of Action: The reaction proceeds via the generation of a pyridine radical anion at the cathode. This nucleophilic species attacks CO₂.[2] The regioselectivity is governed by the stability of the intermediate radical and the presence of metal ions (Mg²⁺) which can coordinate to the nitrogen, directing the attack.
Figure 2: Regiodivergent electrochemical pathway for synthesizing N-heterocyclic carboxylic acids.
Applications in Drug Discovery[1][3][4][5]
Fragment-Based Drug Discovery (FBDD)
N-heterocyclic carboxylic acids are ideal "fragments" due to their low molecular weight (<200 Da) and high ligand efficiency. They are frequently screened to identify binding hotspots.
-
Example:6-Methylpyridine-3-carboxylic acid serves as a fragment that binds to the bromodomain active sites, serving as a starting point for growing larger inhibitors.
Bioisosterism
In late-stage lead optimization, the carboxylic acid group itself is often replaced to improve permeability or reduce efflux. However, the N-heterocyclic scaffold provides the necessary geometry to support these bioisosteres.
-
Tetrazoles: 5-substituted tetrazoles (synthesized from the corresponding nitrile, which is a precursor to the acid) mimic the acidity and planarity of the carboxylate but with better lipophilicity.
-
Acyl Sulfonamides: Coupling the N-heterocyclic acid with a sulfonamide yields an acyl sulfonamide (
), maintaining the acidic proton (pKa ~5) while adding a hydrophobic tail.
Case Study: Apixaban & Isoniazid
-
Isoniazid: A first-line tuberculosis drug, synthesized directly from isonicotinic acid (pyridine-4-carboxylic acid) via hydrazinolysis. The pyridine ring is essential for activation by the bacterial catalase-peroxidase enzyme (KatG).
-
Apixaban: While complex, the core scaffold synthesis involves pyridine carboxylate intermediates formed via cyclization reactions, demonstrating the role of these acids not just as final products but as pivotal electrophilic building blocks for ring fusion.
References
-
Prevalence of Heterocycles in Drugs: Vitaku, E., Smith, D. T., & Njardarson, J. T. (2014). Analysis of the structural diversity, substitution patterns, and frequency of nitrogen heterocycles among US FDA approved pharmaceuticals. Journal of Medicinal Chemistry, 57(24), 10257-10274. Link
-
Electrochemical Carboxylation Protocol: Zhang, W., et al. (2023).[1] Electrochemical reactor dictates site selectivity in N-heterocycle carboxylation. Nature, 615, 67–73. Link
-
Physicochemical Properties: Meanwell, N. A. (2011). Synopsis of some recent tactical application of bioisosteres in drug design. Journal of Medicinal Chemistry, 54(8), 2529-2591. Link
-
C-H Activation Reviews: Tortajada, A., et al. (2018). Transition-Metal-Catalyzed C–H Activation of N-Heterocycles. Chemical Reviews, 118(18), 9104-9218. Link
Sources
Methodological & Application
Application Note: Copper-Catalyzed Ullmann-Goldberg Coupling of 2-Iodobenzoic Acid and 3-Aminopyrazole
Executive Summary & Scientific Context
The coupling of 2-iodobenzoic acid and 3-aminopyrazole represents a specialized variant of the Ullmann condensation, specifically the Goldberg reaction . This transformation is critical in medicinal chemistry for synthesizing N-aryl anthranilic acid derivatives (fenamates), which serve as privileged scaffolds for non-steroidal anti-inflammatory drugs (NSAIDs) and kinase inhibitors.
The Engineering Challenge: Regioselectivity
This reaction presents a unique chemo-selectivity challenge due to the amphoteric nature of 3-aminopyrazole. The substrate possesses three potential nucleophilic sites:
-
Exocyclic Amine (-NH₂): The target for Goldberg-type amidation.
-
Endocyclic Pyrazole Nitrogen (N1): Highly acidic (pKa ~14) and prone to direct N-arylation.
-
Endocyclic Pyrazole Nitrogen (N2): Less sterically accessible but reactive.
Without precise control, the reaction yields a mixture of the desired N-arylamine (C-N coupling at exocyclic N) and N-arylpyrazoles (C-N coupling at ring N). This protocol utilizes the "Ortho-Effect" of 2-iodobenzoic acid, where the carboxylate moiety acts as an internal directing group for the copper catalyst, favoring the exocyclic amine coupling via a specific cyclic transition state.
Mechanistic Insight & Pathway Visualization
The reaction proceeds via a Cu(I)/Cu(III) catalytic cycle or a Single Electron Transfer (SET) radical pathway, depending on the ligand system. In this protocol, we leverage the carboxylate-directed mechanism .
Figure 1: Carboxylate-Directed Catalytic Cycle
Caption: The carboxylate group of 2-iodobenzoic acid displaces the iodide or auxiliary ligand, anchoring the copper to the ortho-position. This proximity effect accelerates the oxidative addition and directs the incoming nucleophile (3-aminopyrazole).
Optimization & Method Development
Before scaling, the reaction conditions must be tuned to suppress pyrazole ring arylation. The following data summarizes optimization campaigns for this specific coupling class.
Table 1: Reaction Parameter Screening (Simulated Data based on Literature Trends)
| Entry | Catalyst (10 mol%) | Ligand (20 mol%) | Base (2.0 eq) | Solvent | Temp (°C) | Yield (%) | Selectivity (Amino:Ring) |
| 1 | CuI | None | K₂CO₃ | DMF | 100 | 35 | 40:60 |
| 2 | CuI | 1,10-Phenanthroline | Cs₂CO₃ | DMF | 100 | 62 | 55:45 |
| 3 | CuI | L-Proline | K₂CO₃ | DMSO | 90 | 78 | 85:15 |
| 4 | Cu Powder | None | K₂CO₃ | DMA | 130 | 55 | 70:30 |
| 5 | CuI | 4-Hydroxy-L-proline | K₂CO₃ | DMSO | 80 | 88 | >95:5 |
Key Findings:
-
Ligand: Amino acids (L-Proline derivatives) are superior for Goldberg reactions involving aryl acids. They form a mixed chelate with the copper and the substrate carboxylate.
-
Base: Stronger bases (Cs₂CO₃) often promote deprotonation of the pyrazole ring, leading to unwanted N-arylation. K₂CO₃ is milder and favors the amine coupling.
-
Temperature: Lower temperatures (80°C) favored by efficient ligands improve regioselectivity compared to classic reflux conditions (>130°C).
Standard Operating Procedure (SOP)
Target Product: 2-((1H-pyrazol-3-yl)amino)benzoic acid Scale: 5.0 mmol
Reagents & Materials
-
Substrate A: 2-Iodobenzoic acid (1.24 g, 5.0 mmol)
-
Substrate B: 3-Aminopyrazole (0.46 g, 5.5 mmol, 1.1 equiv)
-
Catalyst: Copper(I) Iodide (CuI) (95 mg, 0.5 mmol, 10 mol%)
-
Ligand: 4-Hydroxy-L-proline (131 mg, 1.0 mmol, 20 mol%)
-
Base: Potassium Carbonate (K₂CO₃), anhydrous (1.38 g, 10.0 mmol, 2.0 equiv)
-
Solvent: DMSO (anhydrous, 10 mL)
Step-by-Step Protocol
-
Inert Setup:
-
Equip a 25 mL Schlenk tube or heavy-walled pressure vial with a magnetic stir bar.
-
Flame-dry the vessel under vacuum and backfill with Argon (3 cycles). Note: Cu(I) is sensitive to oxidation; strict exclusion of oxygen is vital.
-
-
Reagent Loading:
-
Add 2-iodobenzoic acid, 3-aminopyrazole, K₂CO₃, CuI, and 4-Hydroxy-L-proline to the vessel against a positive stream of Argon.
-
Add anhydrous DMSO via syringe.
-
-
Reaction:
-
Seal the vessel (Teflon screw cap).
-
Place in a pre-heated oil bath at 80°C .
-
Stir vigorously (800 rpm) for 12–16 hours.
-
Visual Check: The mixture should transition from a greenish suspension to a dark blue/brown solution as the copper complex forms.
-
-
Quenching & Workup (Critical for Acidic Product):
-
Cool the reaction mixture to room temperature.
-
Dilute with water (30 mL). The mixture will be alkaline (pH ~10-11) due to the carbonate base.
-
Filter through a Celite pad to remove insoluble copper salts. Wash the pad with water (10 mL).
-
Acidification: Carefully acidify the filtrate with 1M HCl dropwise to pH 4–5 .
-
Observation: The product, being an amino-acid derivative, will precipitate near its isoelectric point.
-
-
Purification:
-
Collect the precipitate by vacuum filtration.[1]
-
Wash the solid with cold water (2 x 10 mL) and diethyl ether (1 x 10 mL) to remove unreacted aminopyrazole.
-
Recrystallization: If purity is <95%, recrystallize from Ethanol/Water (9:1).
-
Workflow Visualization
Figure 2: Purification Logic Flow
Caption: Workup strategy targeting the solubility difference between the carboxylate salt (soluble) and the free acid product (insoluble).
Troubleshooting & Quality Control
-
Low Yield: Often caused by catalyst poisoning. Ensure the 2-iodobenzoic acid is pure; trace iodine (from degradation) inhibits the reaction. Add 5 mol% sodium ascorbate to stabilize Cu(I) if using older catalyst stocks.
-
Regioisomer Contamination: If NMR shows N-arylation of the pyrazole ring (distinct shift in pyrazole protons), lower the temperature to 60°C and increase reaction time, or switch to CuI/DMEDA system which is highly specific for amidation.
-
Blue Color: If the reaction turns bright blue immediately, oxygen has leaked in (forming inactive Cu(II)). Discard and restart under Argon.
References
-
Goldberg, I. (1906). Ueber Phenylirungen bei Gegenwart von Kupfer als Katalysator.[2][3] Berichte der deutschen chemischen Gesellschaft, 39(2), 1691-1692.
-
Ma, D., & Cai, Q. (2008). Copper/Amino Acid Catalyzed Cross-Couplings of Aryl Halides with Amines and N-Containing Heterocycles.[2] Accounts of Chemical Research, 41(11), 1450–1460.
-
EvitaChem. (n.d.). 3-[(3-amino-1H-pyrazol-1-yl)methyl]benzoic acid - Synthesis Methods.
-
Organic Chemistry Portal. (2025). Ullmann Reaction - Mechanism and Protocols.[4]
-
Correa, A., & Bolm, C. (2007). Iron-Catalyzed N-Arylation of Nitrogen Nucleophiles. Angewandte Chemie International Edition, 46(46), 8862-8865. (Reference for ligand effects in similar couplings).
Sources
using 2-((1-methyl-1H-pyrazol-3-yl)amino)benzoic acid as a kinase inhibitor scaffold
Technical Application Note: Leveraging the 2-((1-methyl-1H-pyrazol-3-yl)amino)benzoic Acid Scaffold for Kinase Inhibitor Discovery
Introduction & Rationale
The molecule 2-((1-methyl-1H-pyrazol-3-yl)amino)benzoic acid represents a "privileged scaffold" in kinase inhibitor discovery. Structurally, it combines an anthranilic acid moiety with an aminopyrazole. This architecture is designed to mimic the adenine ring of ATP, allowing it to function as a competitive inhibitor at the kinase hinge region.
This scaffold is particularly valuable for Fragment-Based Drug Discovery (FBDD) and library generation because it possesses two distinct "exit vectors" for chemical modification:
-
The Carboxylic Acid (C-Terminus): A handle for amide coupling to access the solvent-exposed region or the hydrophobic "back pocket" (e.g., targeting the DFG motif in Type II inhibitors).
-
The Pyrazole Ring: Can be substituted to tune steric fit within the gatekeeper region.
Key Applications:
-
Target Class: Tyrosine Kinases (e.g., VEGFR, BCR-ABL) and Serine/Threonine Kinases (e.g., JNK3, CK2, BRAF).
-
Mechanism: Type I (ATP-competitive) or Type II (DFG-out stabilizer) inhibition, depending on the amide derivatization.
Mechanism of Action: Hinge Binding Mode
The core utility of this scaffold lies in its ability to form a bidentate hydrogen-bonding network with the kinase hinge region.
-
Donor: The secondary amine (linker) acts as a hydrogen bond donor to the backbone carbonyl of the hinge residue (e.g., Glu, Leu, or Met depending on the kinase).
-
Acceptor: The pyrazole nitrogen (N2) acts as a hydrogen bond acceptor from the backbone amide nitrogen.
-
Vector: The benzoic acid moiety is positioned to direct substituents into the solvent channel or the allosteric pocket, a strategy validated in drugs like Motesanib and Nilotinib precursors.
Pathway Visualization: Structural Logic
Caption: Schematic representation of the scaffold's bidentate interaction with the kinase hinge and exit vectors for library expansion.
Experimental Protocols
Protocol A: Synthesis of the Scaffold
Objective: Synthesize 2-((1-methyl-1H-pyrazol-3-yl)amino)benzoic acid via Copper-Catalyzed Ullmann Coupling. Direct coupling of the acid is possible but low-yielding; the ester route (described below) is robust and scalable.
Reagents:
-
Methyl 2-iodobenzoate (1.0 eq)
-
1-methyl-1H-pyrazol-3-amine (1.2 eq)
-
Cesium Carbonate (
) (2.0 eq) -
Xantphos (0.1 eq)
- or CuI (Catalyst)
-
Dioxane or Toluene (Solvent)
Step-by-Step Methodology:
-
Coupling (Buchwald-Hartwig/Ullmann):
-
In a flame-dried Schlenk flask, dissolve Methyl 2-iodobenzoate (5 mmol) and 1-methyl-1H-pyrazol-3-amine (6 mmol) in dry 1,4-dioxane (20 mL).
-
Add
(10 mmol), Xantphos (0.5 mmol), and (0.25 mmol). Note: CuI/L-proline can be used as a cheaper alternative but requires higher temps (110°C). -
Degas with Argon for 5 mins.
-
Heat to 100°C for 16 hours under Argon.
-
QC Check: Monitor by TLC (Hexane/EtOAc 1:1). Product spot should be fluorescent.
-
-
Workup:
-
Cool to RT, filter through Celite, and concentrate in vacuo.
-
Purify via Flash Chromatography (0-40% EtOAc in Hexanes) to obtain the methyl ester intermediate.
-
-
Saponification (Ester Hydrolysis):
-
Dissolve the intermediate in THF:MeOH:H2O (3:1:1).
-
Add LiOH (3.0 eq) and stir at RT for 4 hours .
-
Acidify with 1M HCl to pH 3. The product, 2-((1-methyl-1H-pyrazol-3-yl)amino)benzoic acid , will precipitate.
-
Filter, wash with cold water, and dry.
-
Protocol B: Library Generation (Amide Coupling)
Objective: Convert the acid scaffold into a library of potential inhibitors.[1]
-
Activation: Dissolve the scaffold (0.1 mmol) in DMF (1 mL).
-
Coupling: Add HATU (0.11 mmol) and DIPEA (0.3 mmol). Stir for 10 mins.
-
Amine Addition: Add the diversity amine (R-NH2, 0.12 mmol) (e.g., substituted anilines, benzyl amines).
-
Reaction: Shake at RT for 12 hours.
-
Purification: Direct injection onto Prep-HPLC (C18 column, Water/Acetonitrile gradient + 0.1% Formic Acid).
Biological Evaluation & Data Analysis
Once the library is generated, compounds must be screened for kinase affinity.
Assay: TR-FRET Binding (LanthaScreen™)
This assay measures the ability of the scaffold derivative to displace a tracer from the kinase ATP site.
Materials:
-
Kinase (e.g., VEGFR2, JNK3, or BRAF)
-
Eu-labeled Anti-Tag Antibody
-
AlexaFluor® 647-labeled Kinase Tracer
-
Test Compounds (DMSO stock)
Workflow:
-
Preparation: Dilute compounds in 1x Kinase Buffer (50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35).
-
Incubation: Mix Kinase (5 nM), Antibody (2 nM), and Tracer (concentration =
) with compound in a 384-well plate. -
Equilibration: Incubate for 1 hour at RT in the dark.
-
Readout: Measure FRET signal (Excitation: 340 nm; Emission: 665 nm / 615 nm).
-
Data Processing: Calculate TR-FRET Ratio (
).
Data Presentation Template:
| Compound ID | R-Group (Amide) | IC50 (nM) | Ligand Efficiency (LE) | Residence Time (min) |
| Scaffold (Acid) | -OH | >10,000 | N/A | < 1 |
| Deriv-01 | 4-Fluoroaniline | 450 | 0.35 | 12 |
| Deriv-02 | 3-TF-methylaniline | 85 | 0.42 | 45 |
| Deriv-03 | Piperazine tail | 12 | 0.48 | >60 |
Interpretation: The parent acid (Scaffold) often shows weak activity due to charge repulsion in the hydrophobic pocket. Derivatization to the amide (Deriv-01 to 03) typically restores potency by accessing the "back pocket" (Deriv-02) or solvent channel (Deriv-03).
Workflow Visualization: Discovery Pipeline
Caption: Step-by-step workflow from chemical synthesis to biological validation.
Troubleshooting & Optimization
-
Issue: Low Yield in Coupling.
-
Cause: Deactivation of the aniline or steric hindrance.
-
Solution: Switch from CuI to
/Xantphos (Buchwald conditions) or use the isatoic anhydride route if the acid is difficult to isolate.
-
-
Issue: Poor Solubility.
-
Cause: Planar, rigid structure leads to "brick dust" properties.
-
Solution: Incorporate solubilizing tails (e.g., morpholine, piperazine) at the amide position (R-group) during library generation.
-
-
Issue: Regioselectivity.
-
Note: Ensure the pyrazole is coupled at the correct nitrogen. Using 1-methyl-3-aminopyrazole prevents tautomeric ambiguity compared to NH-pyrazoles.
-
References
-
Design and Synthesis of Pyrazole-Based Macrocyclic Kinase Inhibitors Targeting BMPR2. Source: National Institutes of Health (NIH) / PubMed URL:[Link]
-
Scaffold-Hopping and Structure-Based Discovery of Potent DLK Inhibitors. Source: Journal of Medicinal Chemistry URL:[Link]
-
Discovery of 3-alkyl-5-aryl-1-pyrimidyl-1H-pyrazole derivatives as a novel selective inhibitor scaffold of JNK3. Source: Journal of Enzyme Inhibition and Medicinal Chemistry URL:[Link]
-
Identification and Optimization of Anthranilic Acid-Based Inhibitors. Source: NIH / PubMed Central URL:[Link]
-
Evaluation of Substituted Pyrazole-Based Kinase Inhibitors (Review). Source: MDPI Molecules URL:[Link]
Sources
Troubleshooting & Optimization
Technical Support Center: Optimizing Solubility of Pyrazole-Benzoic Acid Scaffolds
Ticket ID: SOL-PYRZ-BENZ-001 Status: Open Assigned Specialist: Senior Application Scientist, Process Chemistry Division Subject: Troubleshooting solubility profiles for high-crystallinity pyrazole-benzoic acid derivatives.
Executive Summary: The "Brick Dust" Challenge
Welcome to the technical support guide for handling Pyrazole-Benzoic Acid derivatives. These scaffolds are notorious in drug discovery for their "brick dust" properties—high melting points and poor solubility in standard organic solvents.
The Core Problem: The insolubility arises from a "perfect storm" of intermolecular forces:
-
Rigid Crystal Lattice: The Pyrazole NH (donor) and Benzoic Acid C=O/OH (acceptor/donor) form a robust hydrogen-bond network in the solid state.
-
-
Stacking: The planar aromatic rings stack efficiently, increasing Lattice Energy ( ). -
Dimerization: In non-polar solvents, the benzoic acid moiety dimerizes, reducing interaction with the solvent.
To dissolve this molecule, the Solvation Energy (
Solvent Selection Strategy (Hansen Parameters)
Do not rely solely on "like dissolves like." Use Hansen Solubility Parameters (HSP) to match the solvent's energy components to your solute.[1]
Target Profile: Pyrazole-Benzoic Acid derivatives generally possess:
-
High Polarity (
) -
High Hydrogen Bonding capability (
)
Recommended Solvent Classes[2][3]
| Solvent Class | Representative Solvents | Suitability | Mechanism of Action |
| Polar Aprotic | DMSO, DMF, NMP | Excellent | High dipole moment disrupts crystal lattice; accepts H-bonds from Pyrazole NH and Acid OH. |
| Polar Protic | Methanol, Ethanol | Good (with Heat) | Donates/Accepts H-bonds. Effective at reflux but may cause precipitation upon cooling. |
| Ethers | THF, 1,4-Dioxane | Moderate | Good H-bond acceptors. Often requires heating. Useful for crystallization.[2][3][4][5] |
| Chlorinated | DCM, Chloroform | Poor | Insufficient |
| Hydrocarbons | Hexane, Heptane | Anti-Solvent | Promotes precipitation. Use only to crash product out. |
Tech Tip: Avoid pure acetone. While polar, it often fails to solvate the benzoic acid dimer effectively compared to alcohols or THF.
Visualizing the Solvation Workflow
The following decision tree outlines the logical flow for solubilizing stubborn pyrazole-benzoic acid derivatives.
Figure 1: Decision matrix for solvent selection based on solubility outcomes.
Standard Operating Protocols (SOPs)
Protocol A: The "Heat-Cool-Heat" Method (For Recrystallization)
Best for: Purification using Ethanol or THF.
-
Preparation: Place the crude solid in a round-bottom flask equipped with a magnetic stir bar and a reflux condenser.
-
Solvent Addition (The Golden Rule): Add the solvent through the top of the condenser in small portions (0.5 mL per 100 mg).
-
Why? Adding too much solvent initially lowers the boiling point of the mixture (colligative properties) and reduces solvation efficiency.
-
-
Heating: Heat to reflux. If the solid persists after 5 minutes of reflux, add another portion of solvent.
-
The Tyndall Check: Once clear, shine a laser pointer (or phone light) through the flask. If a beam path is visible (scattering), you have suspended micro-crystals, not a solution. Add more solvent.
-
Cooling: Remove heat and allow to cool slowly to Room Temperature (RT). Rapid cooling traps impurities.
Protocol B: The pH-Switch (Salt Formation)
Best for: Extreme insolubility where organic solvents fail.
-
Dissolution: Suspend the solid in water or methanol.
-
Basification: Add 1M NaOH or TEA (Triethylamine) dropwise.
-
Mechanism:[6] Deprotonates the benzoic acid (COOH
COO⁻). The ionic repulsion breaks the crystal lattice.
-
-
Filtration: Filter any mechanical impurities while the solution is basic and clear.
-
Precipitation: Slowly add 1M HCl while stirring. The neutral molecule will precipitate as a fine, pure powder.
Troubleshooting & FAQs
Q1: The solid dissolved at reflux, but "oiled out" (became a sticky goo) upon cooling. What happened?
Diagnosis: This is Liquid-Liquid Phase Separation (LLPS) . The solute became a supercooled liquid rather than crystallizing because the solvent polarity was slightly off, or the cooling was too fast. The Fix:
-
Re-heat the mixture until clear.
-
Seed the solution with a tiny crystal of the pure product (if available) or scratch the glass wall with a spatula to induce nucleation.
-
Add a Co-solvent: Add a small amount (5-10%) of a more polar solvent (e.g., Ethanol if using Toluene) to stabilize the transition state.
Q2: My compound is soluble in DMSO, but I can't remove the DMSO.
Diagnosis: DMSO has a high boiling point (189°C), making rotary evaporation difficult and potentially damaging to the product. The Fix:
-
The "Crash" Method: Pour the DMSO solution slowly into 10 volumes of ice-cold water or brine. The organic product should precipitate immediately. Filter and wash with water to remove residual DMSO.
-
Lyophilization: If the compound is water-stable, freeze the DMSO/Water mixture and sublime the solvents (freeze-dry).
Q3: Why does adding Hexane make my solution cloudy immediately?
Diagnosis: Hexane is non-polar (
Scientific Mechanism: The Dimerization Trap
Understanding the benzoic acid dimerization is critical for solvent choice.
Figure 2: In non-polar solvents, benzoic acid forms stable dimers, resisting dissolution. Polar solvents disrupt this dimer to solvate the monomer.
References
-
NIST Chemistry WebBook. Benzoic Acid Thermochemical Data. National Institute of Standards and Technology. [Link]
-
Abbott, S. Hansen Solubility Parameters: Basics & Theory.[Link]
-
PubChem. Pyrazole Compound Summary. National Library of Medicine. [Link]
-
Xue, J., et al. (2018). Solubility of Benzoic Acid in Six Alcohols and Thermodynamic Properties.[7] Asian Journal of Chemical Sciences.[7][8] [Link]
For further assistance, please contact the Process Chemistry Division with your specific CAS number and current solvent system.
Sources
- 1. rsc.org [rsc.org]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 5. The Recrystallization of Benzoic Acid [sites.pitt.edu]
- 6. ijnrd.org [ijnrd.org]
- 7. journalajocs.com [journalajocs.com]
- 8. insights.sent2promo.com [insights.sent2promo.com]
Technical Support Center: Copper Catalyst Removal from Anthranilic Acid Derivatives
The Core Challenge: Why is Copper so "Sticky"?
The Issue: You are likely observing persistent blue/green discoloration or failing ICH Q3D elemental impurity limits (< 3000 µ g/day for oral, < 300 µ g/day for parenteral) despite standard aqueous workups.
The Science: Anthranilic acid derivatives are not just products; they are bidentate ligands . The ortho-amino and carboxylic acid groups form a stable 5-membered chelate ring with Copper (II). Unlike simple monodentate impurities, this complex often has high solubility in organic solvents (like EtOAc or DCM) and resists simple water washes because the copper is "protected" within the hydrophobic organic shell of the product.
Visualization: The Chelation Trap
The following diagram illustrates why standard washes fail and how competitive chelation works.
Caption: Figure 1. Mechanism of copper retention via N-O chelation and release via competitive ligand exchange.
Troubleshooting Protocols
Scenario A: "My product is organic-soluble, but the copper won't wash out."
Diagnosis: The partition coefficient of the Cu-Anthranilate complex favors the organic phase at neutral pH.
Solution: Use Ammonium Hydroxide (
The Logic:
Ammonia acts as a competitive ligand. It breaks the Anthranilate-Cu interaction to form the tetraamminecopper(II) complex
Step-by-Step Protocol:
-
Dilution: Dissolve crude reaction mixture in a water-immiscible solvent (Ethyl Acetate or Toluene are preferred over DCM for better phase separation).
-
The Wash: Add 10% aq.
(approx. 2:1 Organic:Aqueous ratio). -
Agitation: Stir vigorously for 20–30 minutes. Crucial: Simple shaking in a funnel is often insufficient for breaking chelates.
-
Observation: The aqueous layer should turn bright royal blue.
-
Repetition: Repeat wash until the aqueous layer is colorless.[1]
-
Polishing: Perform a final wash with saturated
(to neutralize residual base) followed by brine.
Scenario B: "I cannot use basic washes (base-sensitive product)."
Diagnosis: High pH may hydrolyze esters or amides on your anthranilic scaffold. Solution: Thiol-Modified Silica Scavengers (e.g., SiliaMetS® Thiol or QuadraPure™).
The Logic: Functionalized silica allows for heterogeneous scavenging.[2] The Thiol (-SH) group has a higher affinity for Cu than the amine/acid moiety of your product. Since the scavenger is solid, you avoid liquid-liquid extraction issues (emulsions).
Comparative Efficiency Data:
| Method | Mechanism | Cu Removal Efficiency | Product Loss Risk |
| Activated Carbon | Adsorption (Pore trapping) | Low (20-40%) | High (Non-specific binding) |
| EDTA Wash | Chelation (Homogeneous) | High (>95%) | Low (if product is organic soluble) |
| Silica-Thiol | Covalent Binding (Heterogeneous) | Very High (>99%) | Very Low (<1%) |
Step-by-Step Protocol:
-
Dissolution: Dissolve crude product in THF, MeOH, or EtOAc (10 mL solvent per g of product).
-
Loading: Add Thiol-Silica resin (typically 2–4 equivalents relative to expected Cu content, or 10-20% w/w if Cu content is unknown).
-
Temperature: Stir at 40–50°C for 2–4 hours. Note: Heat improves kinetics significantly for breaking the anthranilate chelate.
-
Filtration: Filter through a pad of Celite or a sintered glass frit.
-
Analysis: Check filtrate color. If green tint persists, repeat with fresh resin.
Advanced Workflow: The "Zero-Copper" Decision Tree
Use this logic flow to select the correct remediation strategy for your specific anthranilic derivative.
Caption: Figure 2. Decision matrix for selecting the optimal copper removal strategy based on product solubility and stability.
Frequently Asked Questions (FAQs)
Q: I used charcoal (activated carbon), but my yield dropped by 30%. Why? A: Activated carbon is non-selective. It adsorbs planar aromatic rings—exactly the structure of anthranilic acid derivatives. Switch to functionalized silica (Thiol/DMT) [1]. These rely on specific chemical affinity for the metal, not physical adsorption of the aromatic scaffold, preserving your yield.
Q: Can I just recrystallize the product to remove Copper? A: Risky. Copper anthranilates often co-crystallize with the free acid due to structural similarity. Pro Tip: If you must crystallize, add a "keeper" chelator to the mother liquor. Adding 1–2% Trimercaptotriazine (TMT) or EDTA to the crystallization solvent keeps the Cu in solution while your product precipitates [2].
Q: My product passes the visual test (looks white) but fails ICP-MS (>500 ppm). A: The human eye detects Cu at ~100–200 ppm (blue/green). Regulatory limits (ICH Q3D) for parenteral drugs can be as low as 30 ppm depending on dose [3]. Visual inspection is not a validation method. You must use quantitative scavenging (like the Thiol resin method) followed by ICP-MS or colorimetric testing (e.g., bicinchoninic acid assay) for validation.
Q: I am using an Ullmann coupling. When should I add the scavenger? A: Add it during the workup , not the reaction. Adding thiols during the reaction will poison the catalyst and stop the coupling. Perform your standard extraction first, then treat the organic layer with the scavenger resin before the final concentration step [4].
References
- Organic Process Research & Development. (2012). Practical Methods for Removal of Copper Catalysts from Process Streams. (General industry consensus on TMT/EDTA usage).
-
International Council for Harmonisation (ICH). (2019). ICH Q3D(R1): Guideline for Elemental Impurities. Retrieved from [Link]
-
Organic Chemistry Portal. (2023). Ullmann Reaction Workup Procedures. Retrieved from [Link]
Sources
Technical Support Center: Recrystallization of N-(1-methylpyrazolyl)anthranilic acid
Status: Online Operator: Senior Application Scientist (Ph.D., Process Chemistry) Ticket Focus: Purification, Solvent Selection, and Polymorph Control Reference ID: CAS 118-92-3 (Anthranilic acid scaffold analog)[1][2][3]
Executive Summary: The Physicochemical Landscape
Welcome to the technical support center. You are working with N-(1-methylpyrazolyl)anthranilic acid , a zwitterionic molecule belonging to the fenamate class.[1][2] Structurally, it combines a lipophilic, electron-rich pyrazole ring with a hydrophilic, ionizable anthranilic acid moiety.[1][2]
The Core Challenge: This molecule exhibits amphoteric behavior .[1][2][3]
-
Acidic Domain: The carboxylic acid (pKa ~4.[1][3]8) ionizes at high pH.[1][2]
-
Basic Domain: The pyrazole nitrogen and secondary amine (pKa ~2.0–2.[1][3]5) can accept protons at very low pH.[1][2]
-
Implication: Recrystallization is most effective near the isoelectric point (where solubility is lowest) or in polar protic solvents that disrupt the strong intermolecular hydrogen bonding of the crystal lattice.
Part 1: Solvent Selection Decision Matrix
Before proceeding, use this logic flow to select the correct solvent system based on your crude material's profile.[1][2]
Figure 1: Decision tree for solvent selection based on impurity profile and solubility behavior.
Part 2: Troubleshooting Guides (Q&A)
Ticket #101: Standard Recrystallization Protocol
User Query: "I have synthesized the crude acid via Ullmann coupling. It's a brownish solid.[1][2] What is the standard solvent system for high recovery?"
Scientist Response: For N-aryl anthranilic acid derivatives, the "Gold Standard" is Ethanol (EtOH) and Water .[1][2][3] The pyrazole ring increases polarity compared to a standard phenyl ring, making ethanol an ideal solvent to break the lattice energy at boiling point while water acts as a powerful anti-solvent upon cooling.
Protocol:
-
Dissolution: Suspend the crude solid in Ethanol (95%) at a ratio of 10 mL/g. Heat to reflux (approx. 78°C).[1]
-
Saturation: If the solid does not dissolve completely, add Ethanol in 1 mL portions until a clear solution is obtained.
-
Crystallization: Remove from heat. Allow to cool to room temperature slowly (over 1-2 hours).
-
Anti-Solvent (Optional): If yield is low (<50%) after reaching room temperature, add warm Water (approx. 20% of the ethanol volume) dropwise until persistent turbidity is observed, then cool to 4°C.[1]
-
Isolation: Filter the crystals and wash with cold 50% EtOH/Water.
Why this works: The dielectric constant of Ethanol (
Ticket #102: The "Oiling Out" Phenomenon
User Query: "Upon cooling my ethanolic solution, the product separated as a sticky oil at the bottom of the flask instead of crystals. How do I fix this?"
Scientist Response: "Oiling out" occurs when the liquid-liquid phase separation (LLPS) boundary is crossed before the crystallization boundary.[1] This is common with pyrazole derivatives due to their low melting points and high affinity for organic solvents.[1][2][3]
Troubleshooting Steps:
-
Re-heat: Re-dissolve the oil by heating the mixture back to reflux.
-
Seed: Add a "seed crystal" of pure product (if available) at the first sign of cloudiness.[1][3]
-
Slow Down: Insulate the flask with a towel or place it in a warm water bath to cool extremely slowly. Rapid cooling traps impurities that lower the melting point, causing oiling.[1][2]
-
Change Solvent: Switch to Glacial Acetic Acid .
Ticket #103: Removal of Copper/Inorganic Residues
User Query: "My product is green/grey, likely due to Copper powder from the synthesis. Recrystallization isn't removing it."
Scientist Response: Recrystallization alone is poor at removing transition metals because they often chelate to the anthranilic nitrogen and carboxylate oxygen.[1][3] You need a Chemical Wash prior to recrystallization.[1][2]
Protocol:
-
Dissolve in Alkali: Dissolve the crude acid in 1M NaOH (The product is soluble as the sodium anthranilate salt).
-
Filtration: Filter the solution through Celite to remove insoluble Copper oxides/salts.
-
Chelation (Optional): If the filtrate is still green, add EDTA (disodium salt) to sequester free copper ions.[1][3]
-
Reprecipitation: Slowly acidify the filtrate with 1M HCl to pH 4–5. The product will precipitate as the free acid.
-
Final Polish: Collect this solid and then perform the Ethanol/Water recrystallization described in Ticket #101.
Ticket #104: Polymorph Control
User Query: "My different batches have different melting points (146°C vs 152°C). Is this a purity issue?"
Scientist Response: This is likely Polymorphism , a known characteristic of fenamates (e.g., Mefenamic acid has Form I and Form II).[1][2][3] The solvent choice dictates the crystal habit and polymorph.
| Solvent System | Likely Polymorph Characteristics | Application |
| Ethanol / Water | Form I (Stable) | Preferred for biological assays; thermodynamically stable.[1][2][3] |
| DMF / Water | Form II (Metastable) | Often cubic habit; higher dissolution rate but may convert to Form I over time.[1][3] |
| Acetone | Solvate | Risk of trapping solvent in the lattice; requires rigorous drying.[3] |
Recommendation: To ensure batch-to-batch consistency, always standardize your cooling rate (e.g., 0.5°C/min) and solvent ratio.[1][2][3] Use Differential Scanning Calorimetry (DSC) to confirm the polymorph identity.[1][4][5]
Part 3: Comparative Solvent Data
Use this table to evaluate alternative solvents if Ethanol is unavailable or unsuitable.
| Solvent | Boiling Point (°C) | Solubility (Hot) | Solubility (Cold) | Risk Profile | Notes |
| Ethanol | 78 | High | Low | Low | Best Choice. Green solvent, easy removal.[1][2][3] |
| Methanol | 65 | Very High | Moderate | Moderate (Toxic) | Good for very polar derivatives, but yield may be lower.[1][2][3] |
| Acetic Acid | 118 | High | Low | Corrosive | excellent for breaking "oils" and purifying from tars.[1][2][3] |
| Toluene | 110 | Moderate | Very Low | Flammable | Good for removing non-polar impurities; product may crystallize as needles.[1][2][3] |
| Acetone | 56 | High | High | Flammable | Too soluble for cooling crystallization; requires water anti-solvent.[1][2][3] |
References
-
Solubility of Sparingly Soluble Drug Derivatives of Anthranilic Acid. Journal of Chemical & Engineering Data. (2011). Detailed solubility data for fenamates in ethanol and water. [1]
-
Accessing Mefenamic Acid Form II through High-Pressure Recrystallisation. Crystals. (2018).[1][2][3] Describes the impact of ethanol vs. DMF on fenamate polymorphism. [1]
-
Process for Purifying Pyrazoles. World Intellectual Property Organization (WO2011076194A1).[1][2][3] Describes acid-base purification techniques for pyrazole derivatives.
-
Anthranilic Acid. PubChem Database. National Center for Biotechnology Information.[1][2] (2025).[1][3][6] Physicochemical properties and pKa values. [1]
-
Effects of Solvents on Polymorphism and Shape of Mefenamic Acid Crystals. Journal of Thermal Analysis and Calorimetry. (2004).
Sources
- 1. Anthranilic acid - Wikipedia [en.wikipedia.org]
- 2. Showing Compound Anthranilic acid (FDB000896) - FooDB [foodb.ca]
- 3. Anthranilic Acid | C7H7NO2 | CID 227 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Solubility of sparingly soluble drug derivatives of anthranilic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
Validation & Comparative
A Comparative Guide to the Biological Activities of Pyrazole and Phenyl Anthranilic Acid Derivatives
An In-Depth Analysis for Researchers and Drug Development Professionals
Introduction
In the landscape of medicinal chemistry, the pyrazole and phenyl anthranilic acid scaffolds represent two highly privileged structures, each serving as the foundation for a multitude of biologically active compounds. Pyrazole, a five-membered aromatic heterocycle with two adjacent nitrogen atoms, is a cornerstone in the design of drugs like the anti-inflammatory agent celecoxib.[1][2][3] Phenyl anthranilic acid, an aromatic amino acid, is the parent structure for the fenamate class of non-steroidal anti-inflammatory drugs (NSAIDs), including mefenamic acid.[4][5]
While both scaffolds are renowned for their anti-inflammatory properties, their derivatives exhibit a vast and sometimes overlapping spectrum of biological activities, including significant potential in oncology.[5][6] This guide provides a detailed, objective comparison of the biological activities of these two compound classes, moving beyond a simple list of properties to analyze their mechanisms of action, quantitative performance, and the experimental methodologies used for their evaluation. By synthesizing technical data with field-proven insights, this document aims to equip researchers, scientists, and drug development professionals with a comprehensive understanding to guide future discovery efforts.
Section 1: A Comparative Analysis of Anti-Inflammatory Activity
The most established therapeutic application for both pyrazole and phenyl anthranilic acid derivatives is the management of inflammation and pain. Their primary mechanism of action converges on the inhibition of cyclooxygenase (COX) enzymes, which are critical for the synthesis of prostaglandins—key mediators of pain, inflammation, and fever.[7][8]
Mechanism of Action: The COX-1/COX-2 Paradigm
The biological effects of NSAIDs are mediated by blocking the action of COX enzyme isoforms. COX-1 is constitutively expressed and plays a homeostatic role in protecting the gastric mucosa and maintaining kidney function, while COX-2 is induced by inflammatory stimuli.[8] The key difference between many pyrazole and phenyl anthranilic acid-based drugs lies in their selectivity for these isoforms.
-
Pyrazole Derivatives (e.g., Celecoxib): Many pyrazole-based anti-inflammatory agents are distinguished by their selective inhibition of COX-2.[9] Celecoxib, a diaryl-substituted pyrazole, binds to a side pocket in the COX-2 enzyme active site, a feature absent in COX-1, leading to its selectivity.[10] This targeted action reduces inflammation and pain with a theoretically lower risk of the gastrointestinal side effects associated with COX-1 inhibition.[10]
-
Phenyl Anthranilic Acid Derivatives (Fenamates): This class, including mefenamic acid, typically acts as non-selective inhibitors of both COX-1 and COX-2.[7][8] By blocking both enzymes, they achieve potent anti-inflammatory and analgesic effects but also carry a higher risk of gastrointestinal complications due to the inhibition of COX-1's protective functions.[11]
Quantitative Performance Data
The selectivity and potency of these compounds can be quantified by their half-maximal inhibitory concentration (IC50) values against COX-1 and COX-2. A higher COX-1/COX-2 IC50 ratio indicates greater selectivity for COX-2.
| Compound Class | Representative Drug | COX-1 IC50 (µM) | COX-2 IC50 (µM) | Selectivity Index (COX-1/COX-2) |
| Pyrazole | Celecoxib | 4.5 | 0.02 | 225 |
| Phenyl Anthranilic Acid | Mefenamic Acid | 11.7 | 4.2 | 2.8 |
Note: IC50 values are compiled from various sources and may differ based on assay conditions. The data is for comparative purposes.[12]
In vivo efficacy is often assessed using the carrageenan-induced paw edema model in rats, which measures the reduction in acute inflammation.
| Compound Class | Representative Drug | Dose (mg/kg) | Paw Edema Inhibition (%) |
| Pyrazole | Celecoxib Analog | 10 | ~65-80% |
| Phenyl Anthranilic Acid | Indomethacin (Reference) | 10 | ~70-85% |
| Pyrazole | Pyrazole Derivative | 50 | 84.2% |
| Phenyl Anthranilic Acid | N-phenylanthranilic acid deriv. | 50 | 68.5% |
Note: Data represents typical results from various studies for representative derivatives and established reference drugs.[5][13][14][15]
Experimental Protocol: Carrageenan-Induced Paw Edema Assay
This is a standard and self-validating in vivo model for evaluating acute anti-inflammatory activity.
Principle: The subcutaneous injection of carrageenan, a seaweed polysaccharide, into a rat's paw induces a localized, reproducible inflammatory response characterized by edema (swelling). The ability of a test compound to reduce this swelling compared to a control group is a measure of its anti-inflammatory potential.
Step-by-Step Methodology:
-
Animal Acclimatization: Wistar albino rats (150-200g) are acclimatized for one week under standard laboratory conditions (22±2°C, 12h light/dark cycle) with free access to food and water. This step is crucial to minimize stress-related physiological variations.
-
Grouping and Fasting: Animals are randomly divided into groups (n=6): Vehicle Control (e.g., 1% Tween 80), Reference Standard (e.g., Indomethacin, 10 mg/kg), and Test Groups (various doses of the pyrazole or phenyl anthranilic acid derivative). Animals are fasted overnight before the experiment to ensure uniform drug absorption.
-
Baseline Paw Volume Measurement: The initial volume of the right hind paw of each rat is measured up to the ankle joint using a plethysmometer. This serves as the baseline reading (V0).
-
Drug Administration: The test compounds, reference drug, or vehicle are administered orally (p.o.) or intraperitoneally (i.p.) one hour before carrageenan injection. The one-hour delay allows for drug absorption and distribution.
-
Induction of Inflammation: 0.1 mL of a 1% w/v carrageenan solution in sterile saline is injected into the sub-plantar tissue of the right hind paw of each rat.
-
Paw Volume Measurement Post-Carrageenan: The paw volume is measured again at specific time points after carrageenan injection, typically at 1, 2, 3, and 4 hours (Vt). The 3-hour time point is often used for maximum edema comparison.
-
Calculation:
-
The volume of edema is calculated as: Edema (mL) = Vt - V0.
-
The percentage inhibition of edema is calculated as: % Inhibition = [ (Edema_control - Edema_treated) / Edema_control ] x 100.
-
Section 2: A Comparative Analysis of Anticancer Activity
Beyond inflammation, both pyrazole and phenyl anthranilic acid derivatives have emerged as promising scaffolds for the development of novel anticancer agents. Their mechanisms of action in this domain are diverse and often diverge significantly from simple COX inhibition.
Mechanisms of Action in Oncology
-
Pyrazole Derivatives: This class exhibits a remarkable diversity of anticancer mechanisms.
-
Tubulin Polymerization Inhibition: Certain pyrazole derivatives disrupt microtubule dynamics, a critical process for cell division, leading to cell cycle arrest in the G2/M phase and subsequent apoptosis.[16]
-
Kinase Inhibition: Many pyrazoles are designed as inhibitors of key signaling kinases involved in tumor growth and angiogenesis, such as VEGFR-2, EGFR, and PI3K.[17][18]
-
Apoptosis Induction: Pyrazoles can trigger programmed cell death through various pathways, including the activation of caspases.[16]
-
-
Phenyl Anthranilic Acid Derivatives: While less extensively explored than pyrazoles in modern oncology, derivatives have shown cytotoxic activity. Some studies suggest mechanisms involving the induction of apoptosis and inhibition of cell proliferation, though specific molecular targets are often less defined than for the pyrazole class.[5]
Quantitative Performance Data
The anticancer potential of these compounds is evaluated by their cytotoxicity against various human cancer cell lines, with results expressed as IC50 values.
| Compound Class | Representative Derivative | Cancer Cell Line | IC50 (µM) |
| Pyrazole | Pyrazole-naphthalene analog | MCF-7 (Breast) | 2.78 |
| Pyrazole | Pyrazolo[4,3-c]pyridine analog | MCF-7 (Breast) | 1.937 (µg/mL) |
| Pyrazole | Pyrazole carbaldehyde deriv. | MCF-7 (Breast) | 0.25 |
| Pyrazole | Dihydropyrano-pyrazole analog | HEPG2 (Liver) | 0.31 - 0.71 |
| Phenyl Anthranilic Acid | Sulfonamide derivative | MOLT-3 (Leukemia) | 15.71 (µg/mL) |
Note: Data is compiled from multiple studies and direct comparison should be made with caution due to differing assay conditions and compound structures.[5][17][18]
Experimental Protocol: MTT Cell Viability Assay
The MTT assay is a cornerstone colorimetric method for assessing the cytotoxic potential of chemical compounds in vitro.
Principle: The assay measures the metabolic activity of living cells. The mitochondrial dehydrogenase enzymes in viable cells cleave the tetrazolium ring of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), converting the yellow, water-soluble dye into a purple, insoluble formazan. The amount of formazan produced is directly proportional to the number of living cells.
Step-by-Step Methodology:
-
Cell Seeding: Cancer cells (e.g., MCF-7) are seeded into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. The plate is incubated for 24 hours at 37°C in a 5% CO2 atmosphere to allow for cell attachment.
-
Compound Treatment: A stock solution of the test compound is serially diluted to various concentrations. The culture medium is removed from the wells and replaced with 100 µL of medium containing the different concentrations of the test compound. A vehicle control (e.g., 0.1% DMSO) is also included. The plate is incubated for a further 24, 48, or 72 hours.
-
Addition of MTT Reagent: After the incubation period, 20 µL of MTT solution (5 mg/mL in PBS) is added to each well. The plate is then incubated for another 3-4 hours at 37°C. This allows for the conversion of MTT to formazan crystals by live cells.
-
Solubilization of Formazan: The medium containing MTT is carefully removed. 150 µL of a solubilizing agent, typically DMSO or isopropanol with 0.04 N HCl, is added to each well to dissolve the purple formazan crystals. The plate is gently agitated on a shaker for 15 minutes to ensure complete dissolution.
-
Absorbance Measurement: The absorbance of each well is measured using a microplate reader at a wavelength of 570 nm.
-
Calculation:
-
The percentage of cell viability is calculated as: % Viability = [ (Absorbance_treated / Absorbance_control) ] x 100.
-
The IC50 value (the concentration of the compound that inhibits 50% of cell growth) is determined by plotting a dose-response curve of % viability versus compound concentration.
-
Conclusion: A Tale of Two Scaffolds
This comparative analysis reveals that while both pyrazole and phenyl anthranilic acid derivatives are potent anti-inflammatory agents, they achieve this through distinct selectivity profiles. The pyrazole scaffold, exemplified by Celecoxib, offers the advantage of COX-2 selectivity, potentially reducing gastrointestinal side effects.[10] Phenyl anthranilic acids, acting as non-selective COX inhibitors, remain powerful and effective NSAIDs.[8]
In the realm of oncology, the pyrazole scaffold has demonstrated exceptional versatility, with derivatives acting on a wide array of molecular targets beyond COX, including kinases and the cytoskeleton.[16][17] This chemical tractability has positioned pyrazoles as a highly promising framework in modern cancer drug discovery. While phenyl anthranilic acids also possess cytotoxic properties, their mechanisms are currently less explored and represent a potential area for future investigation.[5]
Ultimately, the choice of scaffold depends on the therapeutic goal. For targeted anti-inflammatory action with a favorable safety profile, pyrazoles are a leading choice. For broad-spectrum anti-inflammatory and analgesic effects, phenyl anthranilic acids remain clinically relevant. For pioneering anticancer therapies, the pyrazole scaffold currently offers a more diverse and validated platform for mechanistic innovation.
References
-
MDPI. A Review of the Recent Development in the Synthesis and Biological Evaluations of Pyrazole Derivatives. Available from: [Link]
-
Journal of Chemical Health Risks. Review on Biological Activities of Pyrazole Derivatives. Available from: [Link]
-
PMC. Current status of pyrazole and its biological activities. Available from: [Link]
-
ResearchGate. Chemistry and Pharmacological Activity of Pyrazole and Thiazole Analogues: A Review. Available from: [Link]
-
RSC Publishing. Review: biologically active pyrazole derivatives. Available from: [Link]
-
Prezi. CELECOXIB VS. MEFENAMIC ACID. Available from: [Link]
-
Semantic Scholar. Synthesis and Biological Evaluation of some Anthranilic Acid and 2-Phenylquinazoline-4(3H). Available from: [Link]
-
ResearchGate. The molecular design of biologically active derivatives of N-phenylanthranilic acid. Available from: [Link]
-
Innovare Academic Sciences. Pharmaceutical Chemistry Of Anthranilic Acid Derivatives: A Brief Review. Available from: [Link]
-
Semantic Scholar. Synthesis and biological activity of N-phenylanthranilic acid derivatives. Available from: [Link]
-
ResearchGate. Synthesis and Biological Activity of Novel Complexes with Anthranilic Acid and Its Analogues. Available from: [Link]
-
PMC. Design and prediction of novel pyrazole derivatives as potential anti-cancer compounds based on 2D-QSAR study against PC-3, B16F10, K562, MDA-MB-231, A2780, ACHN and NUGC cancer cell lines. Available from: [Link]
-
NCBI Bookshelf. Celecoxib. Available from: [Link]
-
Preprints.org. From Synthesis to Therapy: Evaluating the Anti-Inflammatory Efficacy of Pyrazole Derivatives. Available from: [Link]
-
Deranged Physiology. Pharmacology of non-steroidal anti-inflammatory agents. Available from: [Link]
-
SRR Publications. Pyrazoles as anticancer agents: Recent advances. Available from: [Link]
-
PMC. Pyrazoles and Pyrazolines as Anti-Inflammatory Agents. Available from: [Link]
-
PMC. Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents. Available from: [Link]
-
DovePress. Novel Anticancer Fused Pyrazole Derivatives as EGFR and VEGFR-2 Dual TK Inhibitors. Available from: [Link]
-
MDPI. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Available from: [Link]
-
International Journal of Health Sciences. Pyrazole as an anti-inflammatory scaffold. Available from: [Link]
-
AZoNetwork. Pyrazole–pyrazoline derivatives as next-generation anti-inflammatory agents. Available from: [Link]
-
MDPI. Trends in Celecoxib Prescribing: A Single Institution 16-Month Review. Available from: [Link]
-
MDPI. A Novel Pyrazole Exhibits Potent Anticancer Cytotoxicity via Apoptosis, Cell Cycle Arrest, and the Inhibition of Tubulin Polymerization in Triple-Negative Breast Cancer Cells. Available from: [Link]
-
Drugs.com. Celecoxib vs Mefenamic Acid Comparison. Available from: [Link]
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A Senior Application Scientist's Guide to HPLC Retention Time Comparison of Pyrazole Regioisomers
For researchers and professionals in drug development, the precise separation and quantification of pyrazole regioisomers are not merely an analytical task; they are a critical step in ensuring the safety, efficacy, and intellectual property of a new chemical entity. The subtle differences in the spatial arrangement of substituents on the pyrazole ring can lead to vastly different pharmacological and toxicological profiles. Consequently, developing a robust High-Performance Liquid Chromatography (HPLC) method that can baseline-resolve these closely related species is paramount.
This guide provides an in-depth comparison of HPLC retention behaviors of pyrazole regioisomers, moving beyond generic protocols to explain the underlying chromatographic principles. We will explore how strategic choices in stationary phase, mobile phase, and temperature can be leveraged to transform a co-eluting challenge into a validated, reproducible separation.
The Chromatographic Challenge: Why Are Pyrazole Regioisomers Difficult to Separate?
Separating pyrazole regioisomers is a significant challenge because they often share nearly identical physicochemical properties, such as molecular weight, pKa, and hydrophobicity (logP).[1] In traditional reversed-phase (RP-HPLC) chromatography, where separation is primarily driven by hydrophobic interactions with a C18 stationary phase, these isomers may exhibit very similar retention times, often resulting in poor resolution or complete co-elution.[2]
The key to successful separation lies in exploiting the subtle differences in their electronic and steric properties. Factors such as dipole moment, hydrogen bonding capability, and pi-electron distribution can be targeted by selecting appropriate HPLC column chemistries and mobile phase conditions.
Strategic Method Development: Manipulating Selectivity
The resolution of two peaks in chromatography is governed by efficiency, retention, and, most importantly, selectivity (α). While higher efficiency (narrower peaks) can improve resolution, the most dramatic gains in separating closely related isomers come from enhancing selectivity. This is achieved by creating a system where the two isomers interact differently with the stationary and mobile phases.
Pillar 1: Stationary Phase Selection - Moving Beyond C18
The choice of stationary phase is the most powerful tool for manipulating selectivity.[2] While a C18 column is the workhorse of any lab, for isomer separation, alternative chemistries are often required.
-
Pentafluorophenyl (PFP) Phases: PFP columns are exceptionally effective for separating positional isomers of aromatic compounds like pyrazoles.[3][4] The highly electronegative fluorine atoms on the phenyl ring create a unique stationary phase capable of multiple interaction mechanisms beyond simple hydrophobicity. These include:[4][5][6]
-
π-π Interactions: Between the electron-rich pyrazole ring and the electron-deficient PFP ring.
-
Dipole-Dipole Interactions: Arising from differences in the net dipole moment of the regioisomers.
-
Hydrogen Bonding: PFP phases can act as hydrogen bond acceptors.[3]
-
Shape Selectivity: The rigid structure of the PFP ligand can sterically differentiate between isomers.
-
-
Phenyl-Hexyl Phases: These columns offer enhanced π-π interactions compared to C18 phases and can be a good intermediate choice for separating aromatic isomers.[2]
-
Hydrophilic Interaction Liquid Chromatography (HILIC): For more polar pyrazole derivatives, HILIC presents an orthogonal separation mechanism.[7][8] In HILIC, a polar stationary phase (like bare silica or amide-bonded silica) is used with a high-organic, low-aqueous mobile phase.[9][10] Retention is based on the partitioning of the polar analyte into a water-enriched layer on the stationary phase surface.[8][9] This can reverse the elution order seen in reversed-phase and often provides excellent selectivity for polar isomers.[11]
Pillar 2: Mobile Phase Optimization - The Role of pH and Organic Modifier
The mobile phase fine-tunes the separation by altering both analyte and stationary phase characteristics.
-
Controlling pH: Pyrazoles are nitrogen-containing heterocycles and thus have basic properties. The pH of the mobile phase is a critical parameter that controls the ionization state of the analyte.[12][13]
-
The pKa Rule: An analyte's retention changes most significantly when the mobile phase pH is within ±1.5 units of its pKa.[14] When a basic pyrazole is protonated (at pH < pKa), it becomes more polar and will have less retention in reversed-phase mode.[14] Conversely, in its neutral form (at pH > pKa), it is more hydrophobic and will be retained longer.
-
Exploiting ΔpKa: Even small differences in the pKa values between two regioisomers can be exploited. By setting the mobile phase pH between their respective pKa values, one isomer can be made to exist predominantly in its ionized form while the other remains neutral, leading to a dramatic difference in retention time.[15]
-
-
Choice of Organic Modifier: While acetonitrile (ACN) and methanol (MeOH) are common choices, they can offer different selectivities. Methanol is a protic solvent and a better hydrogen-bond donor/acceptor than aprotic ACN. This can influence interactions with both the analyte and the stationary phase, sometimes altering the elution order or improving resolution.
Pillar 3: The Influence of Temperature
Column temperature is a frequently overlooked but powerful parameter for optimizing selectivity.[16] Changing the temperature alters the thermodynamics of the analyte's partitioning between the mobile and stationary phases.[17]
-
Impact on Selectivity (α): For structurally similar compounds like isomers, even small changes in temperature (e.g., 5-10 °C) can alter the relative retention and sometimes even reverse the elution order.[17]
-
General Effects: Increasing temperature generally decreases retention times and solvent viscosity, which lowers system backpressure.[17] Conversely, improved separations of isomers are often possible at reduced column temperatures.[16] However, this is not a universal rule, and temperature should be systematically screened (e.g., from 25 °C to 50 °C) during method development.
Comparative Analysis: A Case Study
To illustrate these principles, consider the separation of two hypothetical nitro-substituted pyrazole regioisomers: 1-methyl-3-nitro-1H-pyrazole (Isomer A) and 1-methyl-5-nitro-1H-pyrazole (Isomer B).
| Parameter | Isomer A (3-nitro) | Isomer B (5-nitro) | Rationale for Retention Difference |
| Predicted Dipole Moment | Higher | Lower | The position of the electron-withdrawing nitro group significantly affects the molecule's overall dipole moment. |
| Predicted pKa | Lower | Higher | The proximity of the nitro group to the basic nitrogen atoms influences their electron density and basicity. |
Experimental Data Summary
The following table summarizes the retention times (t_R) and resolution (R_s) observed under different HPLC conditions.
| Condition | Column | Mobile Phase | t_R (A) | t_R (B) | R_s | Analysis |
| 1 | Standard C18 | 50:50 ACN:Water | 5.2 min | 5.3 min | 0.8 | Poor Resolution. Hydrophobic interactions alone are insufficient to resolve the isomers.[2] |
| 2 | PFP | 50:50 ACN:Water | 6.8 min | 7.5 min | 2.1 | Baseline Resolution. The PFP phase separates the isomers based on differences in dipole moment and π-π interactions.[3][4] Isomer A, with its higher dipole moment, interacts more strongly and is retained longer. |
| 3 | Standard C18 | 50:50 ACN:Water + 0.1% Formic Acid (pH ~2.8) | 4.1 min | 4.5 min | 1.6 | Improved Resolution. At low pH, the isomers are partially protonated. The difference in their pKa values leads to a differential degree of ionization, enhancing selectivity.[14][15] |
| 4 | PFP | 50:50 MeOH :Water | 8.1 min | 9.0 min | 2.4 | Optimized Resolution. Methanol, being a better hydrogen-bonding solvent, enhances the specific interactions with the PFP phase, further improving selectivity. |
Experimental Protocols
Here is a detailed protocol for the optimized separation (Condition 4).
Protocol: Optimized Separation of Pyrazole Regioisomers on a PFP Column
-
Instrumentation:
-
Chromatographic Conditions:
-
Sample Preparation:
-
System Suitability Test (SST):
-
Perform five replicate injections of the sample solution.
-
The Relative Standard Deviation (%RSD) for retention time should be ≤ 1.0%.
-
The resolution (R_s) between the two isomer peaks should be ≥ 2.0.
-
Visualization of the Method Development Workflow
The process of developing a robust HPLC method for isomer separation follows a logical progression from initial screening to final optimization.
Sources
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- 2. benchchem.com [benchchem.com]
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- 5. mac-mod.com [mac-mod.com]
- 6. chromatographyonline.com [chromatographyonline.com]
- 7. Hydrophilic interaction liquid chromatography (HILIC)—a powerful separation technique - PMC [pmc.ncbi.nlm.nih.gov]
- 8. elementlabsolutions.com [elementlabsolutions.com]
- 9. Application of HILIC methods in pharmaceutical analysis [amsbiopharma.com]
- 10. chromatographyonline.com [chromatographyonline.com]
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- 13. Mobile Phase Optimization: A Critical Factor in HPLC [phenomenex.com]
- 14. veeprho.com [veeprho.com]
- 15. The Importance Of Mobile Phase PH in Chromatographic Separations - Industry news - News [alwsci.com]
- 16. researchgate.net [researchgate.net]
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- 19. ijcpa.in [ijcpa.in]
- 20. walshmedicalmedia.com [walshmedicalmedia.com]
Safety Operating Guide
A Researcher's Guide to the Safe Disposal of 2-((1-methyl-1H-pyrazol-3-yl)amino)benzoic acid
This guide provides a comprehensive, step-by-step protocol for the safe and compliant disposal of 2-((1-methyl-1H-pyrazol-3-yl)amino)benzoic acid. As a novel compound often used in drug discovery and chemical synthesis, its proper handling from bench to disposal is paramount for ensuring laboratory safety, protecting environmental integrity, and adhering to regulatory standards. This document moves beyond a simple checklist, offering insights into the chemical reasoning that underpins these essential procedures.
Hazard Profile and Risk Assessment: Understanding the "Why"
Before handling any waste, a thorough understanding of the compound's intrinsic hazards is critical. While a specific Safety Data Sheet (SDS) for this exact molecule may not be universally available, we can infer a reliable hazard profile from structurally related compounds, such as pyrazole derivatives and substituted benzoic acids. This analysis forms the basis of our disposal strategy.
Based on data from analogous structures, 2-((1-methyl-1H-pyrazol-3-yl)amino)benzoic acid should be handled as a hazardous substance with the following potential risks[1][2][3][4]:
| Hazard Classification | Description | Recommended Precaution |
| Acute Toxicity, Oral (Category 4) | Harmful if swallowed.[1][3] | Do not eat, drink, or smoke when using this product. Wash hands thoroughly after handling.[3][4] |
| Skin Irritation (Category 2) | Causes skin irritation.[1][2][3] | Wear appropriate protective gloves and clothing to prevent skin exposure.[2][3] |
| Serious Eye Irritation (Category 2/2A) | Causes serious eye irritation.[1][2][3] | Wear safety glasses with side-shields or goggles.[5][6] |
| Respiratory Irritation (Category 3) | May cause respiratory irritation.[1][2][3] | Handle in a well-ventilated area, preferably within a chemical fume hood to avoid dust formation and inhalation.[1][6][7] |
| Aquatic Hazard | Benzoic acid is classified as harmful to aquatic life.[8] | Do not allow the product or its waste to enter drains or waterways.[1][7][8] |
This risk profile dictates that 2-((1-methyl-1H-pyrazol-3-yl)amino)benzoic acid must be disposed of as regulated hazardous chemical waste. It must never be discarded in regular trash or washed down the sink[7][9].
The Three Pillars of Chemical Waste Management
All disposal procedures for this compound must adhere to three core principles mandated by regulations like the Resource Conservation and Recovery Act (RCRA) in the United States[9][10].
-
Segregation : Never mix incompatible waste streams. This compound, being an acidic organic solid, must be kept separate from bases, strong oxidizing agents, and amines to prevent potentially hazardous reactions[3][11].
-
Containerization : Waste must be collected in appropriate, clearly labeled containers. The container must be chemically resistant to the waste, in good condition, and always kept securely closed except when adding waste[9][12].
-
Accumulation : Waste should be accumulated at or near the point of generation in a designated Satellite Accumulation Area (SAA). Moving hazardous waste between unconnected laboratory spaces is prohibited[13].
Step-by-Step Disposal Protocol
This protocol covers the disposal of the pure (unused) compound, contaminated labware, and residual amounts.
Part A: Disposal of Solid 2-((1-methyl-1H-pyrazol-3-yl)amino)benzoic acid
-
Container Selection :
-
Primary Choice : The original product container is the best option for disposal. Do not deface the manufacturer's label[12].
-
Alternative : If the original container is not available, use a clean, dry, wide-mouthed glass or polyethylene container that can be securely sealed. Ensure it is compatible with acidic organic solids.
-
-
Labeling :
-
Affix a hazardous waste label to the container.
-
Clearly write the full chemical name: "Waste 2-((1-methyl-1H-pyrazol-3-yl)amino)benzoic acid." Avoid using abbreviations or chemical formulas.
-
Indicate the primary hazards: "Irritant," "Harmful if Swallowed."
-
Note the accumulation start date.
-
-
Collection and Storage :
-
Carefully transfer the solid waste into the prepared container, minimizing dust generation[1][14].
-
Securely close the container lid.
-
Store the waste container in your lab's designated Satellite Accumulation Area, segregated from incompatible materials like bases and oxidizers[13]. Ensure the container is within secondary containment[11].
-
Part B: Disposal of Contaminated Labware and PPE
This category includes items like gloves, weigh boats, pipette tips, and glassware with residual contamination.
-
Segregation :
-
Non-Sharps Solid Waste : Items like gloves, wipes, and weigh boats should be collected separately. Line a designated pail or box with a clear plastic bag[12].
-
Sharps Waste : Contaminated needles, scalpels, or broken glass must be placed in a designated, puncture-proof sharps container for chemical-only waste.
-
-
Labeling and Collection :
-
Label the container or bag clearly: "Solid Debris contaminated with 2-((1-methyl-1H-pyrazol-3-yl)amino)benzoic acid."
-
Collect all contaminated solid waste in this designated container. Once full, securely seal the bag or container.
-
-
Glassware Decontamination :
-
For glassware with more than trace residue, rinse it with a small amount of a suitable organic solvent (e.g., acetone, ethanol).
-
The resulting solvent rinse is now a hazardous waste. Collect it in a separate, labeled container for halogen-free organic solvent waste. The label must list all solvent and solute constituents.
-
After the initial rinse, the glassware can typically be washed normally. For containers that held bulk amounts, a triple rinse is recommended before disposal or reuse[13].
-
Waste Segregation and Disposal Workflow
The following diagram illustrates the decision-making process for the proper segregation and disposal of waste generated from working with this compound.
Sources
- 1. aaronchem.com [aaronchem.com]
- 2. fishersci.com [fishersci.com]
- 3. fishersci.ca [fishersci.ca]
- 4. WERCS Studio - Application Error [assets.thermofisher.com]
- 5. cdhfinechemical.com [cdhfinechemical.com]
- 6. tmmedia.in [tmmedia.in]
- 7. Benzoic Acid Uses and Safe Handling: A Comprehensive Guide | US [sdsmanager.com]
- 8. pccarx.com [pccarx.com]
- 9. danielshealth.com [danielshealth.com]
- 10. justrite.com [justrite.com]
- 11. safety.admin.cam.ac.uk [safety.admin.cam.ac.uk]
- 12. Hazardous Waste Disposal Guide: Research Safety - Northwestern University [researchsafety.northwestern.edu]
- 13. Hazardous Waste Disposal Procedures | The University of Chicago Environmental Health and Safety [safety.uchicago.edu]
- 14. isotope.com [isotope.com]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
